2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0733459
InChI: InChI=1S/C21H23ClN2O3/c1-14-11-18(12-15(2)20(14)22)27-13-19(25)23-17-7-5-16(6-8-17)21(26)24-9-3-4-10-24/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,23,25)
SMILES: CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Molecular Formula: C21H23ClN2O3
Molecular Weight: 386.9 g/mol

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide

CAS No.:

Cat. No.: VC0733459

Molecular Formula: C21H23ClN2O3

Molecular Weight: 386.9 g/mol

* For research use only. Not for human or veterinary use.

2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide -

Specification

Molecular Formula C21H23ClN2O3
Molecular Weight 386.9 g/mol
IUPAC Name 2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide
Standard InChI InChI=1S/C21H23ClN2O3/c1-14-11-18(12-15(2)20(14)22)27-13-19(25)23-17-7-5-16(6-8-17)21(26)24-9-3-4-10-24/h5-8,11-12H,3-4,9-10,13H2,1-2H3,(H,23,25)
Standard InChI Key WYJREVIWGARHOR-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3
Canonical SMILES CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator